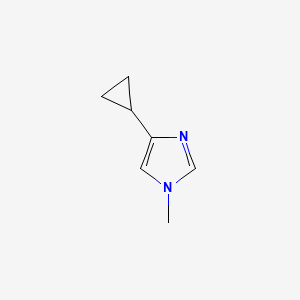![molecular formula C20H18N2O2S B2568886 N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide CAS No. 2034408-71-2](/img/structure/B2568886.png)
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical and significant synthetic method to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The compound “N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide” is a derivative of thiophene, and its molecular structure would be similar but with additional functional groups attached.Physical And Chemical Properties Analysis
Thiophene, the core structure of the compound, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide” would be influenced by the additional functional groups attached to the thiophene ring.Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research on thiophene-2-carboxamide derivatives, including compounds with structural similarities to N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide, has shown significant potential in the synthesis of new heterocyclic compounds. These compounds have been explored for their antibiotic and antibacterial properties against Gram-positive and Gram-negative bacteria (Ahmed, 2007). Furthermore, studies have documented the transformation of thiophene-2-carboxamide derivatives under various conditions to yield benzo[b]- and naphtho[2,1-b]-thiophens with acylimino-group at C-2, indicating a versatile approach for the synthesis of diverse heterocyclic frameworks (Kawamura et al., 1982).
Antimicrobial and Antioxidant Activities
Several studies have focused on synthesizing novel thiophene derivatives, including those related to N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide, to evaluate their biological activities. Notably, these compounds have shown promising antiarrhythmic, serotonin antagonist, and antianxiety activities, making them potential candidates for further pharmacological development (Amr et al., 2010). Additionally, the antimicrobial and antioxidant properties of similar thiophene-3-carboxamide derivatives have been highlighted, with certain compounds exhibiting significant activity, underscoring their potential in developing new therapeutic agents (Raghavendra et al., 2016).
Heterogeneous Catalysis
Research into the use of thiophene-2-carboxamide derivatives for heterogeneous catalysis has revealed their efficacy in facilitating chemical reactions. For instance, benzene-1,3,5-tricarboxamides (BTAs) based on amines related to thiophene-2-carboxamide have been used to construct covalent organic frameworks (COFs) that serve as efficient catalysts for Knoevenagel condensation, showcasing the compound's utility in synthetic chemistry (Li et al., 2019).
Wirkmechanismus
Target of Action
The primary target of the compound N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide is the STING protein . STING, an important immune-associated protein, is localized in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Mode of Action
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide interacts with the STING protein, leading to its activation . The compound forms two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction with the CDN-binding domain of the STING protein .
Action Environment
The action environment of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide is primarily within the endoplasmic reticulum membrane where the STING protein is localized Environmental factors that could influence the compound’s action, efficacy, and stability are not available from the search results
Safety and Hazards
While the specific safety data sheet for “N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide” was not found, it’s important to handle all chemical compounds with care. For instance, benzo[b]thiophene-2-carbonyl chloride, a related compound, is known to cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to use protective equipment and work in a well-ventilated area when handling such compounds .
Eigenschaften
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c23-19(21-15-9-10-15)11-13-5-7-16(8-6-13)22-20(24)18-12-14-3-1-2-4-17(14)25-18/h1-8,12,15H,9-11H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEKNTDPJJXCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2568809.png)
![6-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2568810.png)

![4-benzoyl-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2568813.png)
![5-[(4-Chlorophenoxy)methyl]-3-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2568814.png)



![{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2568823.png)
![2-(2,5-Dimethylphenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2568824.png)
